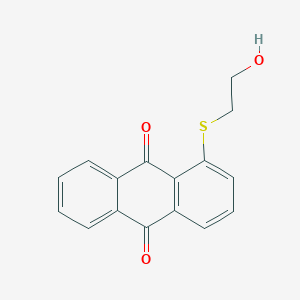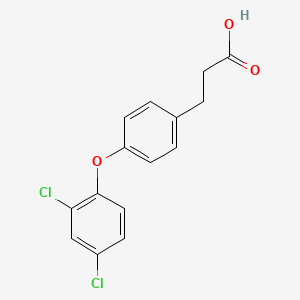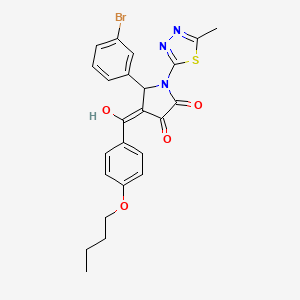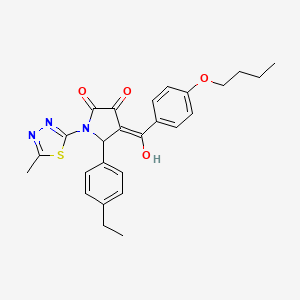
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane belongs to the class of dithiadiazinanes, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a six-membered ring. Its chemical structure is as follows:
Structure: Cl4C12H8N2S2
准备方法
Synthetic Routes:
Chlorination of 1,4,2,5-dithiadiazinane: The compound can be synthesized by chlorinating 1,4,2,5-dithiadiazinane using chlorine gas or chlorinating agents. The reaction proceeds via electrophilic substitution at the nitrogen and sulfur atoms.
Friedel-Crafts Alkylation: The methylphenyl groups can be introduced through Friedel-Crafts alkylation using chloromethylbenzene derivatives.
Industrial Production:
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane is not commonly produced on an industrial scale due to its specialized applications.
化学反应分析
The compound undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the chlorinated compound yields the corresponding amines.
Substitution: Nucleophilic substitution reactions occur at the nitrogen and sulfur atoms.
Common Reagents: Chlorine, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: Chlorinated derivatives, alkylated forms, and their intermediates.
科学研究应用
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane finds applications in:
Chemistry: As a precursor for functionalized dithiadiazinane derivatives.
Biology: Limited research, but potential use in bioconjugation studies.
Medicine: No direct medical applications reported.
Industry: Rarely used due to its specialized nature.
作用机制
The compound’s mechanism of action remains largely unexplored. its reactivity suggests potential interactions with biological targets or catalytic processes.
相似化合物的比较
While 3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane is unique in its chlorinated and alkylated structure, similar compounds include other dithiadiazinanes and heterocyclic sulfur compounds.
属性
CAS 编号 |
18715-75-8 |
|---|---|
分子式 |
C16H14Cl4N2S2 |
分子量 |
440.2 g/mol |
IUPAC 名称 |
3,3,6,6-tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane |
InChI |
InChI=1S/C16H14Cl4N2S2/c1-11-3-7-13(8-4-11)21-15(17,18)24-22(16(19,20)23-21)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI 键 |
UUILSIQOYGCVPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(SN(C(S2)(Cl)Cl)C3=CC=C(C=C3)C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)




![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)



![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)


